Faropenem sodium hydrate

Description

Classification and Chemical Context of Penem (B1263517) Antibiotics

Penems are a synthetic subclass of β-lactam antibiotics, distinguished by a β-lactam ring fused to an unsaturated five-membered ring containing a sulfur atom. wikipedia.orgmdpi.com This core structure differentiates them from other β-lactam families like penicillins, cephalosporins, and carbapenems. mdpi.com While structurally similar to carbapenems, the presence of a sulfur atom instead of a carbon atom in the five-membered ring is a key distinction. wikipedia.orgnih.gov Penems, like other β-lactam antibiotics, exert their bactericidal action by inhibiting penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of bacterial cell wall synthesis. mdpi.comvinmec.com This inhibition disrupts the integrity of the peptidoglycan layer, leading to cell lysis and death. mdpi.com

The penem class can be further categorized into subgroups based on the side chain at the C2 position, including thiopenems, oxypenems, aminopenems, alkylpenems, and arylpenems. wikipedia.org

Historical Development Trajectory of Faropenem (B194159)

Faropenem was developed by Daiichi Asubio Pharma and was the first orally active penem antibiotic. wikidoc.orgwikipedia.org The sodium salt form, faropenem sodium, was first approved and marketed in Japan in 1997 under the trade name Farom. mdpi.comwikipedia.org In 2005, faropenem sodium tablets were authorized for use in India. mdpi.com

A prodrug form, faropenem medoxomil, was developed to improve oral bioavailability. mdpi.comncats.io This ester derivative leads to higher systemic concentrations of the active faropenem molecule. ncats.io Despite its development, faropenem medoxomil was not approved by the U.S. Food and Drug Administration (FDA) for various proposed indications, including acute bacterial sinusitis and community-acquired pneumonia, following Phase 3 clinical trials in 2006. mdpi.comwikipedia.org

Distinctive Structural Features of Faropenem Sodium Hydrate (B1144303) within the Penem Class

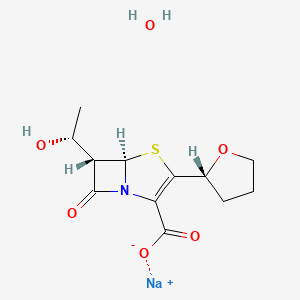

Faropenem sodium hydrate possesses a unique molecular structure that contributes to its chemical stability and antibacterial activity. mdpi.com Its IUPAC name is sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate. nih.gov

A key feature of faropenem is the presence of a chiral tetrahydrofuran (B95107) ring as a neutral substituent at the C3 position. mdpi.com This characteristic is significant for several reasons:

It contributes to the compound's exceptional chemical stability, making it more stable than some carbapenems. mdpi.com

It helps prevent hydrolysis by the renal enzyme dehydropeptidase-I (DHP-1), a common issue with some other β-lactam antibiotics like imipenem (B608078). mdpi.com

The absence of a protonatable C3 side chain, similar to imipenem, is associated with fewer central nervous system effects. mdpi.com

The core penem structure, a 4:5 fused ring system, has reduced intra-ring strain compared to some other β-lactams, which enhances its stability. researchgate.net This structural arrangement, combined with the specific side chains, results in a molecule that is resistant to many β-lactamase enzymes produced by bacteria. mdpi.comchemicalbook.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄NNaO₅S·xH₂O |

| Molecular Weight (anhydrous basis) | 307.30 g/mol |

| Appearance | Pale Yellow Crystals or White to light yellow powder |

Table 2: Comparison of Penem, Carbapenem (B1253116), and Penicillin Structures

| Antibiotic Class | Key Structural Feature in the Five-Membered Ring | Natural Occurrence | Example |

|---|---|---|---|

| Penem | Contains a sulfur atom and a double bond. wikipedia.org | No, entirely synthetic. wikipedia.org | Faropenem |

| Carbapenem | Contains a carbon atom instead of sulfur. wikipedia.org | - | Imipenem |

| Penicillin | Lacks the double bond present in penems. wikipedia.org | - | Benzylpenicillin |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S.Na.H2O/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;/h5-7,11,14H,2-4H2,1H3,(H,16,17);;1H2/q;+1;/p-1/t5-,6-,7+,11-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSVCMPZCIOKGW-VIDQLUEFSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16NNaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Faropenem Sodium Hydrate

Elucidation of Penicillin-Binding Protein (PBP) Inhibition

The primary molecular target of faropenem (B194159) is the family of penicillin-binding proteins (PBPs). patsnap.com These are bacterial enzymes, specifically transpeptidases, that are anchored in the cytoplasmic membrane and are responsible for catalyzing the cross-linking of peptidoglycan chains. nih.gov Faropenem's interaction with these enzymes is a two-step process involving structural mimicry and subsequent irreversible inactivation.

The efficacy of faropenem and other β-lactam antibiotics stems from their structural similarity to the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of the nascent peptidoglycan strands. patsnap.comnih.govresearchgate.net This portion of the peptidoglycan precursor is the natural substrate for PBP transpeptidases. nih.gov The strained β-lactam ring of faropenem mimics the conformation of the D-Ala-D-Ala peptide bond, allowing it to fit into the active site of the PBP enzyme. patsnap.comresearchgate.net This molecular mimicry is the crucial first step that enables the drug to act as a competitive inhibitor of the enzyme's natural substrate.

Once positioned within the PBP active site, the highly reactive β-lactam ring of faropenem is attacked by a nucleophilic serine residue, which is a key component of the enzyme's catalytic center. researchgate.netnih.gov This interaction leads to the hydrolytic cleavage of the amide bond in the β-lactam ring. researchgate.net The opened ring then forms a stable, long-lived covalent acyl-enzyme complex with the serine residue. nih.govresearchgate.netnih.gov This acylation process effectively inactivates the PBP, rendering it incapable of performing its essential function in cell wall synthesis. researchgate.net The formation of this persistent covalent bond prevents the enzyme from cross-linking peptidoglycan chains, thereby disrupting the integrity of the bacterial cell wall. nih.gov

Differential Binding Affinity to Bacterial Penicillin-Binding Proteins

Faropenem does not bind to all PBPs with equal avidity; it exhibits a differential binding affinity that varies between bacterial species and between different PBPs within a single organism. researchgate.netnih.gov This selectivity is a key determinant of its spectrum of activity. Generally, faropenem demonstrates a high binding affinity for high-molecular-weight (HMW) PBPs, which are the primary transpeptidases essential for cell elongation and septum formation, and a lower affinity for low-molecular-weight (LMW) PBPs. researchgate.netnih.gov

Faropenem shows potent activity against a range of bacteria due to its strong affinity for essential HMW PBPs. researchgate.netnih.gov

In Gram-positive cocci such as Staphylococcus aureus and Streptococcus pneumoniae, faropenem exhibits a high binding affinity for PBP1, followed by PBP3 and PBP2. researchgate.netnih.gov In S. pneumoniae, it demonstrates very strong binding to PBP1B and PBP2B. nih.gov

In the Gram-negative bacterium Escherichia coli, faropenem shows the highest affinity for PBP2, which is involved in maintaining the rod shape of the cell. researchgate.netnih.gov It also has a high affinity for PBP1A, PBP1B, and PBP3. researchgate.net

The specific binding to these critical PBPs explains the morphological changes observed in bacteria upon exposure to faropenem, such as irregular septum formation in S. aureus and the formation of spherical or bulging cells in E. coli, which precede cell lysis. researchgate.netnih.gov

While generally showing lower affinity for LMW PBPs, faropenem's interactions with these enzymes can be significant in certain species. nih.gov LMW PBPs often function as carboxypeptidases or endopeptidases and are typically not as critical for immediate cell survival as HMW PBPs.

In E. coli, faropenem has been shown to bind to PBP4. researchgate.netnih.gov

Notably, in Proteus vulgaris, the highest binding affinity of faropenem is for PBP4, followed by the HMW PBPs. researchgate.netnih.gov

Similarly, in Serratia marcescens, faropenem binds preferentially to PBP2 and PBP4. researchgate.netnih.gov

In contrast, faropenem exhibits a low affinity for PBP2X in Streptococcus pneumoniae. nih.govdrugbank.comnih.gov

| Bacterial Species | High Affinity PBPs | Low Affinity PBPs | Reference |

|---|---|---|---|

| Staphylococcus aureus | PBP1 > PBP3 > PBP2 | General LMW PBPs | nih.gov, researchgate.net |

| Streptococcus pneumoniae | PBP1 > PBP3 > PBP2 (specifically PBP1B, PBP2B) | PBP2X | nih.gov, researchgate.net, nih.gov |

| Escherichia coli | PBP2 > PBP1A > PBP1B > PBP3 > PBP4 | General LMW PBPs | nih.gov, researchgate.net |

| Proteus vulgaris | PBP4 > PBP1A > PBP2 > PBP3 | - | nih.gov, researchgate.net |

| Serratia marcescens | PBP2, PBP4 | - | [1, researchgate.net |

Inhibition of Bacterial Cell Wall Peptidoglycan Cross-Linkage Synthesis

The covalent inactivation of PBP transpeptidases by faropenem directly halts the final and essential step of peptidoglycan synthesis: the cross-linking of adjacent peptide side chains. patsnap.comresearchgate.net This transpeptidation reaction creates the rigid, mesh-like structure of the cell wall that protects the bacterium from osmotic lysis. patsnap.comnih.gov By preventing the formation of these cross-links, faropenem weakens the structural integrity of the cell wall. patsnap.compediatriconcall.com This disruption leads to the accumulation of cell wall precursors and the eventual autolysis and death of the bacterial cell, particularly in actively growing bacteria. patsnap.comnih.gov The inhibition of peptidoglycan synthesis is therefore the ultimate bactericidal outcome of faropenem's molecular mechanism of action. nih.gov

Stability and Activity Against Dehydropeptidase-1 (DHP-1) Enzymes

Faropenem sodium hydrate (B1144303) demonstrates notable stability against the human renal enzyme dehydropeptidase-1 (DHP-1). This enzyme is responsible for the hydrolysis and inactivation of certain carbapenem (B1253116) antibiotics, such as imipenem (B608078), necessitating the co-administration of a DHP-1 inhibitor like cilastatin. researchgate.net In contrast, faropenem's chemical structure provides inherent resistance to degradation by DHP-1. researchgate.net

This stability allows faropenem to maintain its concentration and therapeutic efficacy without the need for a protective agent. The rate of hydrolysis of faropenem by metallo-β-lactamases is reported to be five times lower than that for imipenem. medwinpublishers.com Newer carbapenems, including meropenem (B701) and doripenem, have also been engineered for increased stability against DHP-1, allowing them to be administered without an inhibitor. researchgate.netresearchgate.net Studies comparing various carbapenems have shown a range of stability against DHP-1, with imipenem being the most susceptible to hydrolysis. nih.gov The resistance of faropenem to this enzymatic degradation is a key pharmacological advantage. medwinpublishers.com

The following table presents data on the residual activity of several carbapenems after incubation with human renal DHP-1, illustrating their relative stabilities.

Table 1: Stability of Various Carbapenems Against Human Renal DHP-1

| Antibiotic | Residual Activity (%) after 4h Incubation | Reference |

|---|---|---|

| Meropenem | 28.7% | nih.gov |

| Panipenem | 4.3% | nih.gov |

This table is based on data from a study comparing the stability of new carbapenem antibiotics against human renal dehydropeptidase-I. nih.gov

Specific Enzyme Inhibition Profiles (e.g., Mycobacterium tuberculosis L,D-Transpeptidase)

A significant aspect of faropenem's molecular mechanism is its potent inhibitory activity against L,D-transpeptidases (Ldts), particularly those found in Mycobacterium tuberculosis (Mtb). nih.gov These enzymes are critical for the synthesis of the mycobacterial cell wall, creating 3-3 peptidoglycan cross-links that are essential for the bacterium's structural integrity. nih.gov This mechanism is distinct from that of many other β-lactam antibiotics, which primarily target D,D-transpeptidases (also known as penicillin-binding proteins). pnas.org

Research has shown that faropenem is a more efficient inactivator of Mtb L,D-transpeptidases than other carbapenems like meropenem. nih.govsemanticscholar.org It inactivates the target enzymes by acylating the catalytic cysteine residue in the active site. semanticscholar.orgnih.gov This action is particularly effective; studies indicate faropenem inactivates LdtMt2, a key L,D-transpeptidase in Mtb, at a rate three to four times higher than several tested carbapenems. semanticscholar.orgresearchgate.net The resulting acyl-enzyme complex is highly stable, effectively acting as a dead-end complex and halting cell wall synthesis. semanticscholar.org This potent activity against L,D-transpeptidases contributes to faropenem's ability to kill Mycobacterium tuberculosis, even in the absence of a β-lactamase inhibitor. nih.govsemanticscholar.org

The table below details the comparative efficiency of faropenem and meropenem in inactivating various L,D-transpeptidases in Mycobacterium tuberculosis.

Table 2: Inactivation Efficiency of Faropenem vs. Meropenem Against Mtb L,D-Transpeptidases

| Enzyme | Fold-Increase in Inactivation Efficiency (Faropenem vs. Meropenem) | Reference |

|---|---|---|

| LdtMt1 | >6 | nih.gov |

| LdtMt2 | 22 | nih.gov |

| LdtMt3 | 6 | nih.gov |

This table is based on data from a study reporting that faropenem inactivates L,D-transpeptidases 6- to 22-fold more efficiently than meropenem. nih.gov

In Vitro Antimicrobial Spectrum of Faropenem Sodium Hydrate

In Vitro Activity Profiles Against Gram-Positive Bacterial Isolates

Faropenem (B194159) is notably active against many Gram-positive bacteria, including key respiratory pathogens.

Faropenem has demonstrated potent activity against Streptococcus pneumoniae, a major cause of community-acquired respiratory tract infections. Its effectiveness is maintained across strains with varying susceptibility to penicillin. For penicillin-susceptible S. pneumoniae, the minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) has been reported to be as low as 0.008 µg/mL. nih.govasm.org As penicillin resistance increases, higher concentrations of faropenem are required, with MIC90 values of 0.25 µg/mL for penicillin-intermediate strains and 1 µg/mL for penicillin-resistant strains. nih.govasm.org

In a study of 181 pediatric isolates of S. pneumoniae in the United States, faropenem was identified as one of the most active agents, inhibiting 98% of isolates at a concentration of 1 µg/mL. oup.com Another study involving 250 invasive S. pneumoniae isolates from France found that the MIC90 for pediatric strains was 0.5 µg/mL, which was generally one to two dilutions lower than other potent β-lactam agents. nih.govoup.com For adult strains in the same study, the MIC90 was 0.25 µg/mL. nih.govoup.com Faropenem also shows good activity against other streptococci, such as group A and group B streptococci and Streptococcus milleri, with MICs often noted at 0.06 mg/L. nih.gov

Faropenem exhibits considerable in vitro activity against methicillin-susceptible Staphylococcus aureus (MSSA). Multiple studies have established an MIC90 of 0.12 mg/L for MSSA isolates. nih.govnih.gov This demonstrates potent activity against this common pathogen. While faropenem is active against staphylococci, its activity is significantly reduced against methicillin-resistant S. aureus (MRSA), for which MIC90 values are considerably higher (2 mg/L). nih.govnih.gov

The antimicrobial spectrum of faropenem extends to other Gram-positive organisms. It has shown activity against Enterococcus faecalis, though this species tends to be less sensitive to faropenem compared to streptococci or MSSA. asm.orgnih.gov The MIC90 for Enterococcus faecalis has been reported in the range of 4-8 mg/L. Faropenem is also active against anaerobic Gram-positive bacteria, including peptostreptococci and Clostridium perfringens, with an MIC90 of ≤ 1 mg/L. nih.gov

Table 1: In Vitro Activity of Faropenem Against Gram-Positive Bacteria

| Organism | Susceptibility Status | MIC90 (µg/mL) |

|---|---|---|

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.008 |

| Streptococcus pneumoniae | Penicillin-Intermediate | 0.25 |

| Streptococcus pneumoniae | Penicillin-Resistant | 1 |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 |

| Enterococcus faecalis | Not Applicable | 4-8 |

| Peptostreptococci | Not Applicable | ≤1 |

In Vitro Activity Profiles Against Gram-Negative Bacterial Isolates

Faropenem is active against several key Gram-negative pathogens, particularly those involved in respiratory tract infections.

Faropenem demonstrates good in vitro activity against common respiratory pathogens Haemophilus influenzae and Moraxella catarrhalis, including strains that produce β-lactamase enzymes, a common mechanism of resistance to other β-lactam drugs.

For H. influenzae, studies have reported MIC90 values of 0.5 µg/mL for β-lactamase-positive strains and 1 µg/mL for β-lactamase-negative strains. nih.govasm.org Other research found the MIC90 for H. influenzae to be 1 mg/L, regardless of β-lactamase production, with activity comparable to amoxicillin-clavulanate. oup.commaynoothuniversity.ie

Against M. catarrhalis, faropenem is also effective. The MIC90 has been reported at 0.5 µg/mL for β-lactamase-producing isolates and 0.12 µg/mL for non-producing isolates. nih.govasm.org Another study found the MIC90 to be 1 mg/L for β-lactamase-positive (BRO-1) isolates and 0.25 mg/L for β-lactamase-negative and BRO-2-producing isolates. oup.com

Faropenem is active against many members of the Enterobacteriaceae family, although its efficacy varies by species and the presence of resistance mechanisms. nih.gov For Escherichia coli and Klebsiella species, including those producing extended-spectrum β-lactamases (ESBLs) or high levels of AmpC β-lactamase, the modal MICs of faropenem are typically in the range of 0.5-1 mg/L. oup.comukhsa.gov.ukresearchgate.net Over 95% of these resistant isolates have been found to be susceptible to ≤2 mg/L of faropenem. oup.comukhsa.gov.ukresearchgate.net In a study of 48 third-generation cephalosporin-resistant clinical isolates (mostly ESBL-producers), 37 had a faropenem MIC of ≤1 mg/L and seven had an MIC of 2 mg/L. nih.gov

Activity is less pronounced against other Enterobacteriaceae. For Enterobacter and Citrobacter species with ESBLs or derepressed AmpC enzymes, modal MICs are higher, generally between 2-4 mg/L. oup.comukhsa.gov.ukresearchgate.net Faropenem has reduced activity against Serratia species, with reported MIC90 values of 32 mg/L. oup.comnih.gov

Table 2: In Vitro Activity of Faropenem Against Gram-Negative Bacteria

| Organism | Resistance Mechanism | MIC90 (µg/mL) |

|---|---|---|

| Haemophilus influenzae | β-lactamase Positive | 0.5 |

| Haemophilus influenzae | β-lactamase Negative | 1 |

| Moraxella catarrhalis | β-lactamase Positive | 0.5 |

| Moraxella catarrhalis | β-lactamase Negative | 0.12 |

| Escherichia coli | ESBL/AmpC Producer | 0.5-1 (Modal) |

| Klebsiella spp. | ESBL/AmpC Producer | 0.5-1 (Modal) |

| Enterobacter spp. | ESBL/AmpC Producer | 2-4 (Modal) |

| Citrobacter spp. | ESBL/AmpC Producer | 2-4 (Modal) |

Limitations in Activity Against Pseudomonas aeruginosa and Stenotrophomonas maltophilia

Faropenem sodium hydrate (B1144303) demonstrates weak or poor activity against Pseudomonas aeruginosa and Stenotrophomonas maltophilia. nih.govresearchgate.netnih.govchemicalbook.comnih.gov Research indicates that the minimum inhibitory concentrations (MICs) for these pathogens are typically high, often greater than 128 mg/L. nih.govresearchgate.net This limited efficacy is a recognized characteristic shared with some other penems. nih.gov The intrinsic resistance of P. aeruginosa to faropenem is significant and has been attributed to an interplay between the outer membrane barrier, active efflux systems, and the activity of AmpC β-lactamase. asm.org

In Vitro Activity Against Anaerobic Bacterial Species

Faropenem sodium hydrate exhibits potent in vitro activity against a broad spectrum of anaerobic bacteria. researchgate.netnih.gov Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative anaerobes, including many species involved in periodontal and other systemic infections. nih.govoup.com

The activity of faropenem has been compared favorably to other antianaerobic agents like imipenem (B608078) and meropenem (B701). nih.gov For Gram-negative anaerobes, the faropenem MIC90 (the concentration required to inhibit 90% of isolates) has been reported as 1 mg/L, and for Gram-positive anaerobes, it is also 1 mg/L. nih.gov

Faropenem is highly active against periodontal pathogens, with an MIC90 of ≤ 0.5 mg/L for all anaerobes tested in one study, including species of Porphyromonas, Prevotella, Actinomyces, and Fusobacterium. oup.com Its bactericidal activity extends to both β-lactamase-positive and -negative anaerobic strains. oup.com

Against 579 strains of various anaerobic bacteria, faropenem and imipenem both had MICs of ≤4 μg/ml for all isolates of Bacteroides capillosus, Bacteroides splanchnicus, Bacteroides ureolyticus, Bilophila wadsworthia, Porphyromonas species, Prevotella species, Campylobacter species, Sutterella wadsworthensis, and Fusobacterium species. asm.orgnih.gov However, some resistance has been noted. In a study of 176 Bacteroides fragilis group isolates, two had faropenem MICs of 64 μg/ml. nih.govasm.org Similarly, elevated MICs have been observed for some strains of Clostridium difficile (16 to 32 μg/ml) and Peptostreptococcus anaerobius (8 and 16 μg/ml). asm.orgnih.govasm.org

| Bacterial Species | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Gram-Negative Anaerobes | ||||

| Bacteroides fragilis group | 176 | 0.5 | 2 | ≤0.12 - 64 |

| Prevotella spp. | 78 | 0.25 | 0.5 | ≤0.12 - 2 |

| Porphyromonas spp. | 42 | 0.12 | 0.25 | ≤0.12 - 0.25 |

| Fusobacterium nucleatum | 19 | 0.12 | 0.25 | ≤0.12 - 0.25 |

| Fusobacterium mortiferum/varium | 20 | 0.5 | 1 | 0.25 - 2 |

| Gram-Positive Anaerobes | ||||

| Clostridium difficile | 20 | 2 | 16 | 0.5 - 32 |

| Clostridium perfringens | 31 | 0.12 | 0.25 | ≤0.12 - 0.5 |

| Peptostreptococcus spp. | 55 | 0.25 | 1 | ≤0.12 - 16 |

| Actinomyces spp. | 25 | 0.125 | 0.25 | ≤0.03 - 0.25 |

Note: Data compiled from multiple studies. MIC values can vary based on testing methodology and specific strains.

Minimum Inhibitory Concentration (MIC) Determinations and Susceptibility Breakpoints for Research Strains

The determination of Minimum Inhibitory Concentrations (MICs) for faropenem is performed using standard methodologies such as the reference agar dilution or broth microdilution methods, often following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI). nih.govoup.com However, specific interpretative breakpoints for faropenem susceptibility and resistance have not been formally established by major international committees like CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). nih.govsquarespace.com This lack of official breakpoints means that susceptibility is often interpreted based on breakpoints proposed in specific research studies or by comparing MIC values to those of other β-lactams. squarespace.com

In research and quality control settings, specific reference strains are used to ensure the accuracy and reproducibility of MIC testing. For instance, Bacteroides fragilis ATCC 25285 is utilized as a control strain in anaerobic susceptibility testing. oup.com For aerobic bacteria, Escherichia coli ATCC 25922 is a common quality control strain, with an expected faropenem MIC range of 0.5–1 mg/L. squarespace.com

The MICs of faropenem against certain research strains can also serve as indicators for specific resistance mechanisms. For example, a faropenem MIC of ≥16 mg/liter has been shown to have high sensitivity and specificity for detecting carbapenemase production in Enterobacteriaceae. asm.org

| Research/Control Strain | Organism Type | Purpose | Reported MIC / MIC Range (mg/L) |

| Escherichia coli ATCC 25922 | Aerobic Gram-Negative | Quality Control | 0.5 - 1 |

| Bacteroides fragilis ATCC 25285 | Anaerobic Gram-Negative | Quality Control | Used as control, specific MIC value varies by study |

Mechanisms of Bacterial Resistance and Enzymatic Stability of Faropenem Sodium Hydrate

Intrinsic Stability to Beta-Lactamase Hydrolysis

Faropenem (B194159) sodium hydrate (B1144303) demonstrates considerable stability against hydrolysis by several classes of β-lactamases, contributing to its broad spectrum of activity. medwinpublishers.com This stability is a key feature that distinguishes it from many cephalosporins. nih.govresearchgate.net

Stability Against Class A, C, and D Beta-Lactamases

Faropenem shows intrinsic stability against Class A, C, and D β-lactamases. researchgate.net Studies have shown that faropenem is highly stable against penicillinase derived from Staphylococcus aureus and Escherichia coli. nih.gov While cephalosporins like cephaloridine (B1668813) and cefaclor are considerably hydrolyzed by cephalosporinase from E. coli and Proteus vulgaris, faropenem remains highly stable. nih.govresearchgate.net

Research on the interaction of faropenem with specific carbapenem-hydrolysing β-lactamases reveals a more complex picture. Kinetic studies show that the Class A serine β-lactamase (SBL) KPC-2 hydrolyzes faropenem less efficiently than metallo-β-lactamases do. nih.gov Similarly, faropenem reacts with Class D SBLs, such as OXA-48, but can form relatively stable complexes. nih.gov However, certain Class A carbapenemases, like NMC-A, have been shown to cause a significant increase in the minimum inhibitory concentrations (MICs) of faropenem for E. coli. nih.govoup.com

Resistance Profiles to Extended-Spectrum Beta-Lactamases (ESBLs: TEM, SHV, CTX-M Types)

Faropenem maintains good activity against many bacteria that produce extended-spectrum β-lactamases (ESBLs), which are a significant cause of resistance to third-generation cephalosporins. squarespace.com It is reported to be highly stable against common ESBLs such as TEM-1 and SHV-1. squarespace.comsemanticscholar.org

Its activity is particularly notable against Enterobacterales containing CTX-M-type ESBLs. squarespace.comnih.gov Studies on cephalosporin-resistant E. coli and Klebsiella species, including a large number of CTX-M producers, found that over 95% were susceptible to faropenem at ≤2 mg/L, with modal MICs of 0.5-1 mg/L. nih.govoup.com

However, there is evidence that induced resistance to faropenem can lead to cross-resistance to carbapenems in ESBL-producing isolates. nih.gov In one in-vitro study, three CTX-M-15-producing E. coli isolates that developed resistance to faropenem also showed reduced susceptibility to carbapenems like ertapenem, doripenem, meropenem (B701), and imipenem (B608078). squarespace.comresearchgate.netwustl.edu

Resistance to AmpC Beta-Lactamases

Faropenem is generally stable against AmpC β-lactamases, which are Class C enzymes. medwinpublishers.com It has been shown to inhibit the AmpC enzyme. nih.gov However, its activity can be reduced against bacteria that derepress or hyperproduce AmpC enzymes. nih.govoup.com

For species like Enterobacter and Citrobacter that have derepressed AmpC β-lactamases, the modal MICs for faropenem are typically higher, in the range of 2-4 mg/L. nih.govoup.com Furthermore, approximately 5% of AmpC-derepressed Enterobacter spp. and a majority of AmpC-derepressed Serratia spp. required faropenem MICs of 16 mg/L and 8-16 mg/L, respectively. nih.govoup.com In isogenic mutant strains, the derepression of AmpC typically resulted in a one-doubling dilution increase in the faropenem MIC. nih.govoup.com

Reduced Susceptibility Mediated by Metallo Beta-Lactamases (MBLs)

The most significant enzymatic threat to faropenem's activity comes from Class B metallo-β-lactamases (MBLs). nih.gov The production of these enzymes can lead to resistance. researchgate.net

Role of Zinc-Dependent Class B Beta-Lactamases

MBLs are zinc-dependent enzymes that can efficiently hydrolyze almost all β-lactam antibiotics, with the exception of monobactams. nih.gov Faropenem is susceptible to hydrolysis by these carbapenemases. nih.gov

Comparative Resistance Profiles to Other Carbapenems (e.g., Imipenem)

When compared to other carbapenems, faropenem shows a distinct profile regarding MBL-mediated hydrolysis. One study found that the rate of faropenem hydrolysis by metallo-β-lactamase was five times lower than that for imipenem. medwinpublishers.comnih.govresearchgate.net This suggests a greater intrinsic stability of faropenem to certain MBLs compared to imipenem.

In general activity studies, faropenem was found to be as active as imipenem against a range of bacteria. nih.govresearchgate.net However, against specific β-lactamase-producing strains, imipenem sometimes shows lower MICs. For example, against E. coli strains with various β-lactamases, imipenem MICs were often two-to-three doubling dilutions lower than those of faropenem. researchgate.net Both antibiotics are susceptible to high-level resistance mediated by carbapenem-hydrolyzing metallo-β-lactamases. nih.gov

Low Propensity for Acquired Resistance Development in Laboratory and Surveillance Studies

Faropenem sodium hydrate has demonstrated a low potential for the selection of resistant bacterial mutants in laboratory settings. nih.govnih.gov This characteristic is crucial for the long-term viability of an antimicrobial agent. Studies employing both multi-step and single-step methodologies have substantiated this low propensity for resistance development, particularly against key respiratory pathogens. nih.gov

In multi-step resistance selection studies, which mimic the effects of prolonged exposure to subinhibitory concentrations of an antibiotic, faropenem has shown a notable inability to select for resistant clones. When tested against multiple strains of Streptococcus pneumoniae and Haemophilus influenzae with various existing resistance profiles ("resistotypes"), faropenem failed to select for any resistant mutants even after 50 consecutive daily subcultures. nih.govcolab.ws This stands in contrast to other antibiotic classes, such as macrolides, ketolides, and quinolones, where resistant mutants were successfully generated under the same conditions. nih.govcolab.ws

Single-step spontaneous mutation studies further corroborate these findings. Faropenem yielded low rates of spontaneous mutations for all tested strains of both S. pneumoniae and H. influenzae. nih.govcolab.ws The frequency of spontaneous mutations is an indicator of how likely resistance is to emerge from a large bacterial population upon initial exposure to the drug.

The following table summarizes the results from a key laboratory study investigating the development of resistance to faropenem compared to other agents after 50 daily passages.

| Organism | Antibiotic | Resistant Mutants Selected (after 50 passages) |

|---|---|---|

| Streptococcus pneumoniae (9 strains) | Faropenem | No |

| Amoxicillin-clavulanate | No | |

| Cefdinir | No | |

| Azithromycin | Yes | |

| Haemophilus influenzae (6 strains) | Faropenem | No |

| Amoxicillin-clavulanate | No | |

| Cefuroxime | No | |

| Azithromycin | Yes |

Data sourced from Kosowska-Shick K., et al., 2008. nih.gov

While comprehensive, large-scale surveillance studies focusing specifically on faropenem resistance are limited, the available laboratory evidence strongly suggests a lower propensity for resistance development compared to several other classes of oral antimicrobial agents. researchgate.netresearchgate.net This stability against the rapid selection of resistant mutants is a significant attribute of this compound. researchgate.net

Molecular Interactions of Faropenem Related Compounds with Beta-Lactamases

The efficacy of β-lactam antibiotics is directly threatened by the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive. youtube.com Faropenem's stability against many of these enzymes is a key feature of its antimicrobial profile. patsnap.com Its interaction with carbapenem-hydrolyzing β-lactamases, including class A serine β-lactamases (SBLs) and class B metallo-β-lactamases (MBLs), has been investigated through kinetic and structural studies.

Kinetic analyses show that while faropenem is a substrate for some carbapenemases, the efficiency of hydrolysis varies significantly. nih.govnih.gov A study comparing its hydrolysis by the class A SBL KPC-2 and the MBLs VIM-2 and L1 revealed that faropenem is hydrolyzed much less efficiently by KPC-2. nih.govnih.gov The catalytic efficiency (kcat/KM) of KPC-2 against faropenem was found to be approximately 5-fold and 33-fold lower than that of L1 and VIM-2, respectively. nih.gov

The following table presents the steady-state kinetic parameters for the hydrolysis of faropenem by these three representative carbapenemases.

| Enzyme | Class | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|---|

| KPC-2 | Class A (SBL) | 1.3 ± 0.1 | 13 ± 2 | 100,000 |

| VIM-2 | Class B (MBL) | 15 ± 0.4 | 4.5 ± 0.5 | 3,300,000 |

| L1 | Class B (MBL) | 14 ± 1 | 26 ± 5 | 540,000 |

Data sourced from Brem J., et al., 2021. nih.gov

Crystallographic and nuclear magnetic resonance (NMR) studies have provided detailed insights into the molecular events following faropenem's interaction with these enzymes. nih.gov In all cases studied (KPC-2, VIM-2, and L1), the interaction leads to the opening of the β-lactam ring. nih.govnih.gov With the serine-β-lactamase KPC-2, this proceeds through the formation of an acyl-enzyme intermediate. nih.gov

Structural analyses of faropenem-derived complexes reveal that after the initial ring-opening, the subsequent chemical transformations can differ depending on the specific enzyme's active site. nih.gov

With KPC-2 and VIM-2: Crystallography showed that the reaction results in the formation of an imine product where the C2 tetrahydrofuran (B95107) (THF) side-chain ring is also opened to form an alkene. nih.govnih.gov

With L1: In the L1 complex, while the β-lactam ring is opened to form an imine, the THF ring remains intact. nih.govnih.gov

Solution-state NMR studies confirmed the formation of multiple products, including both imine and enamine tautomers, with the THF ring being observed in both opened and closed forms depending on the specific enzyme. nih.govnih.gov These findings highlight the complex and enzyme-specific nature of the interaction between faropenem and various β-lactamases, underpinning its variable stability against different enzyme types. nih.gov Faropenem's primary antibacterial action is achieved through strong binding to essential penicillin-binding proteins (PBPs), which inhibits bacterial cell wall synthesis. nih.govnih.govmedex.com.bd It has shown high affinity for the high-molecular-weight PBPs in both gram-positive and gram-negative bacteria. researchgate.netmedex.com.bd

Chemical Synthesis and Purification Methodologies for Faropenem Sodium Hydrate

General Synthetic Strategies for Penem (B1263517) Ring Systems

The synthesis of the penem ring, a 4-thia-1-azabicyclo[3.2.0]hept-2-en-7-one core, is a central challenge in the production of this class of antibiotics. Penems are structurally a hybrid between penicillins and cephalosporins, featuring a β-lactam ring fused to an unsaturated five-membered thiazoline (B8809763) ring. patsnap.com This structure is entirely synthetic. biosynth.com

General strategies for constructing the penem nucleus are often convergent, where the key azetidin-2-one (B1220530) (β-lactam) ring is prepared first and then the five-membered sulfur-containing ring is annulated onto it. A common approach involves an intramolecular Wittig reaction for the crucial ring closure step to form the bicyclic system. google.comchemicalbook.com The synthesis typically starts from readily available precursors, such as 6-aminopenicillanic acid or L-Threonine, to build the chiral β-lactam core. patsnap.comgoogle.com Key steps in many published routes include:

Formation of the Azetidinone Core: Stereocontrolled construction of the 4-membered β-lactam ring with the correct substituents at positions 3 and 4 is critical.

Introduction of the C6 Side Chain: The (R)-1-hydroxyethyl side chain, which is crucial for β-lactamase stability, is installed with precise stereochemistry.

Attachment of the C2 Side Chain Precursor: A sulfur-containing moiety, which will ultimately become part of the thiazoline ring, is attached at the C4 position of the azetidinone.

Ring Closure: The five-membered thiazoline ring is formed, often via an intramolecular Wittig-type cyclization of a phosphorane intermediate, to yield the penem nucleus. google.comchemicalbook.com

Protecting groups are extensively used throughout the synthesis to mask reactive functional groups, such as hydroxyl and carboxyl groups, and are removed in the final stages of the process.

Specific Chemical Pathways for Faropenem (B194159) Synthesis

The synthesis of faropenem follows the general principles of penem synthesis but incorporates specific reagents to install its characteristic (R)-tetrahydrofuran-2-yl side chain at the C2 position.

While the core bicyclic penem ring of faropenem is typically formed via methods like the intramolecular Wittig reaction, palladium catalysis plays a crucial role in the final stages of the synthesis, specifically in a deprotection-coupling step. google.comchemicalbook.com The carboxylic acid at the C3 position is often protected as an allyl ester during the synthesis to prevent unwanted side reactions.

In the final step, this allyl protecting group is removed in a reaction catalyzed by a palladium(0) complex. This deallylation is often performed in the presence of an alkali metal salt of a carboxylic acid, such as sodium 2-ethylhexanoate, which serves as the sodium source to directly form the faropenem sodium salt. chemicalbook.comgoogle.comgoogle.com

A common catalytic system for this transformation is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. google.com The reaction proceeds by oxidative addition of the palladium(0) complex to the allyl ester, followed by nucleophilic attack by the carboxylate anion (e.g., 2-ethylhexanoate), which liberates the faropenem carboxylate and forms an allyl-palladium complex. The faropenem carboxylate then associates with the sodium cation present in the reaction mixture. One patent describes a one-step method using palladium acetate (B1210297) in a two-phase system to achieve deprotection and salt formation. biosynth.com

| Reaction Step | Catalyst/Reagent | Purpose | Reference |

| Deprotection of Allyl Ester | Tetrakis(triphenylphosphine)palladium(0) | Cleavage of the allyl protecting group | google.com |

| Salt Formation | Sodium 2-ethylhexanoate | Provides the sodium counter-ion | chemicalbook.comgoogle.com |

| Allyl Acceptor | 5,5-dimethyl-1,3-cyclohexanedione | Scavenges the cleaved allyl group | biosynth.com |

This palladium-catalyzed reaction is highly efficient and proceeds under mild conditions, which is essential to avoid degradation of the sensitive β-lactam core.

Faropenem sodium can exist in different hydrated forms, including a hemipentahydrate (2.5 moles of water per 2 moles of faropenem sodium). google.comnih.gov The specific hydrate (B1144303) obtained often depends on the final crystallization and purification conditions. While direct, single-step conversions from one hydrate form to another are not typically described as distinct synthetic steps, the purification process itself can be tailored to isolate a specific, stable crystalline hydrate.

The preparation of faropenem sodium hemipentahydrate is documented in patents, where the crystallization process is controlled to yield this specific form. google.com The stability and physical properties of the active pharmaceutical ingredient are highly dependent on its crystalline form and degree of hydration. Therefore, the "conversion" is effectively achieved through a controlled crystallization process that targets the desired hydrate, rather than by chemically transforming a pre-existing hydrate.

Crystallization Techniques for Faropenem Sodium Hydrate

Crystallization is a critical final step in the manufacturing of faropenem sodium, as it serves to purify the compound and isolate it in a stable, solid form with the desired degree of hydration. Faropenem sodium is noted to be unstable in solution, especially at elevated temperatures, making low-temperature crystallization methods preferable. patsnap.comgoogle.com

The choice of solvent system is paramount for achieving high purity and yield. Due to the compound's instability, methods that avoid high temperatures are favored.

One common technique is anti-solvent crystallization. In this method, the crude faropenem sodium is first dissolved in a suitable solvent in which it is highly soluble, and then a second solvent (the anti-solvent), in which the product is poorly soluble, is added to induce precipitation.

Water and Acetone (B3395972)/Ketones: A widely cited method involves dissolving the crude product in water at a low temperature, followed by the addition of an anti-solvent like acetone or methyl ethyl ketone to precipitate the crystalline hydrate. google.comgoogleapis.com

Lower Alcohols and Ketones: To further minimize degradation, purification methods using lower alcohol solvents (e.g., methanol (B129727), ethanol) at very low temperatures (-20°C to 10°C) have been developed. After dissolving the crude product and treating it with activated carbon for decolorization, a small amount of water is added. The alcohol is then removed by vacuum distillation at low temperature, and a ketone anti-solvent (e.g., acetone) is added to the remaining aqueous concentrate to induce crystallization. patsnap.comgoogle.com This low-temperature process can significantly increase the yield to over 90%. patsnap.com

| Solvent (for dissolution) | Anti-Solvent (for precipitation) | Temperature Range (°C) | Key Feature | Reference |

| Water | Acetone or Methyl Ethyl Ketone | 0 to 4 | Standard anti-solvent method | google.com |

| Methanol / Ethanol (B145695) | Acetone or Butanone | -20 to 10 (dissolution), 0 to 20 (concentration) | Low-temperature process to improve stability and yield | patsnap.comgoogle.com |

| Purified Water | None (cooling crystallization) | >50 (dissolution), then slow cooling | Method to obtain a specific monocrystal form | google.com |

The crystal habit—the external shape of the crystals—and purity are controlled by carefully managing the crystallization parameters. The goal is to produce a stable crystalline form with good flowability and handling properties for subsequent formulation processes. google.comcrystallizationsystems.com

Temperature and Cooling Rate: Low temperatures are consistently used throughout the purification and crystallization process to minimize the formation of degradation impurities. patsnap.com For obtaining a specific, highly stable monoclinic crystal form, one method involves dissolving the faropenem sodium in water at over 50°C, followed by slow, undisturbed cooling over a period of 48 hours or more. google.com This slow process allows for the growth of well-defined, large crystals.

Purification: Purity is enhanced by treating the initial solution with activated carbon to remove colored impurities before crystallization is induced. patsnap.com

Stirring: The rate of stirring during the addition of the anti-solvent and the subsequent crystallization period can influence the crystal size distribution. A controlled stirring process helps to achieve a uniform product. google.com

By manipulating these factors—solvent system, temperature profile, cooling rate, and agitation—it is possible to control the formation of specific polymorphs and hydrates, thereby ensuring the production of a consistent, stable, and pure this compound. crystallizationsystems.comnih.gov

Purification and Isolation Procedures

The purification of this compound presents a significant challenge due to the compound's inherent instability. It is susceptible to decomposition in solution and at elevated temperatures, which complicates recrystallization efforts. patsnap.com Traditional crystallization methods, such as those employing water and acetone, necessitate heating to 50-60°C to achieve dissolution. This exposure to high temperatures can lead to the degradation of a portion of the product, resulting in lower yields and the presence of degradation-related impurities in the mother liquor, making recovery difficult. patsnap.comgoogle.com

To circumvent the issues associated with high-temperature processing, low-temperature solvent-based purification methods have been developed. These techniques are designed to maintain the integrity of the this compound molecule throughout the purification process. A widely adopted procedure involves a multi-step approach conducted entirely at low temperatures. patsnap.comgoogle.com

The process begins with the dissolution of the crude this compound in a lower alcohol solvent, such as methanol or ethanol, at temperatures ranging from -20°C to 40°C. patsnap.comgoogle.com Following dissolution, activated carbon is typically added for decolorization. The subsequent step involves the addition of a small quantity of water to the filtrate. The lower alcohol solvent is then removed via evaporation under reduced pressure, a process also carried out at a controlled low temperature, generally between 0°C and 40°C. patsnap.comgoogle.com The final stage of purification is induced by adding the resulting residue to a ketone-insoluble solvent, which promotes crystallization. The entire process is maintained at low temperatures to ensure the stability of the compound. patsnap.com

Table 1: Parameters for Low-Temperature Purification of this compound

| Step | Parameter | Value/Solvent | Temperature Range (°C) |

|---|---|---|---|

| 1. Dissolution | Solvent | Methanol and/or Ethanol | -20 to 40 |

| Preferred Solvent | Methanol | -5 to 10 | |

| 2. Evaporation | Method | Reduced Pressure Concentration | 0 to 40 |

| Preferred Temperature | 0 to 20 |

| 3. Crystallization | Solvent Type | Ketone Insoluble Solvent | Controlled Low Temperature |

This table summarizes key parameters from a patented low-temperature purification method. patsnap.comgoogle.com

Another approach to improving yield and purity involves dissolving the crude product in distilled water at a low temperature (0-4°C) and then slowly adding a solvent like acetone, methyl ethyl ketone, methanol, or ethanol to induce crystallization. google.comgoogle.com This method has also demonstrated high yields, ranging from 82% to 96%, depending on the solvent used. google.comgoogle.com

Table 2: Comparison of this compound Purification Methods and Yields

| Method | Solvents | Temperature | Yield |

|---|---|---|---|

| Conventional High-Temperature | Water, Acetone | 50-60°C | ~70-75% |

| Low-Temperature Alcohol/Ketone | Lower Alcohols, Water, Ketone Solvent | -20 to 40°C | >90% |

| Low-Temperature Water/Solvent | Water, Acetone | 0-4°C | 96% |

| Low-Temperature Water/Solvent | Water, Methyl Ethyl Ketone | 0-4°C | 92% |

| Low-Temperature Water/Solvent | Water, Ethanol | 0-4°C | 86% |

This table compares the yields of different purification methods for this compound. patsnap.comgoogle.comgoogle.comgoogle.com

Characterization and Control of Process-Related Impurities During Synthesis

The impurity profile of Faropenem is complex and can include a variety of substances derived from the manufacturing process. These may include products from the hydrolysis of the beta-lactam ring, epimeric isomers, and other process-related impurities stemming from starting materials, intermediates, or side reactions. veeprho.com Oxidative products and polymeric impurities have also been identified as potential contaminants. veeprho.com

The characterization and quantification of these impurities are critical for ensuring the quality and safety of the final drug substance. High-Performance Liquid Chromatography (HPLC) is a primary analytical tool used for this purpose. ijpcbs.com Specific HPLC methods, including reversed-phase HPLC (RP-HPLC) and gel chromatography, have been developed to separate and quantify Faropenem and its related substances. ijpcbs.comresearchgate.netgoogle.com For structural elucidation and definitive identification of impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed. researchgate.net These methods allow for the detection of various related substances, the levels of which can increase under stress conditions like elevated temperatures. researchgate.net

Control of these impurities is a fundamental aspect of the synthesis and purification process. A robust impurity control strategy involves several key elements:

Process Optimization: Ensuring the complete removal of protecting groups used during synthesis is a critical step. In-process monitoring and control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents can minimize the formation of by-products. pharmaknowledgeforum.comgrace.com

Purification Techniques: The crystallization methods described previously are crucial for effectively removing impurities from the active pharmaceutical ingredient (API). pharmaknowledgeforum.com

Analytical Monitoring: Consistent monitoring of the impurity profile using validated analytical methods like HPLC is essential throughout the development and manufacturing process. registech.com This allows for the early identification of any new or unexpected impurities.

Regulatory guidelines typically set strict limits for impurities, with individually identified related substances often capped at not more than 0.2% and the total impurity level limited to approximately 1.0%. veeprho.com

Table 3: Known Process-Related Impurities of Faropenem

| Impurity Type | Description |

|---|---|

| Hydrolysis Products | Resulting from the opening of the beta-lactam ring. veeprho.com |

| Epimeric Isomers | Stereoisomers that differ at one stereogenic center. veeprho.com |

| Polymeric Impurities | High molecular weight polymers formed, especially in the presence of moisture and heat. |

| Synthesis Intermediates | Residual amounts of protected forms of the molecule from incomplete deprotection steps. |

This table lists common types of process-related impurities found in this compound. veeprho.com

Degradation Pathways and Stability Assessment of Faropenem Sodium Hydrate

Hydrolytic Degradation of the Beta-Lactam Nucleus

The β-lactam ring is the pharmacologically active core of faropenem (B194159), but it is also the most chemically labile part of the molecule. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary degradation pathway for β-lactam antibiotics. This process involves the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring, leading to the irreversible opening of the ring. This cleavage results in the formation of inactive degradation products, thereby causing a loss of antibacterial potency.

The rate of hydrolytic degradation of faropenem sodium hydrate (B1144303) is significantly influenced by the presence of moisture. Beta-lactam antibiotics are generally sensitive to moisture, and the speed of the β-lactam ring-opening reaction is dependent on the water content within the system. Faropenem sodium, in particular, exhibits poor stability under conditions of high humidity. rjptonline.org

High humidity and high temperature have been shown to have a pronounced impact on the stability of faropenem sodium, leading to the formation of polymers and other degradation products. google.com The kinetics of degradation are directly affected by environmental humidity; an increase in relative humidity (RH) accelerates the degradation process. Studies on the solid-state stability of faropenem have demonstrated that the degradation follows first-order kinetics, with the rate being dependent on the substrate concentration at increased relative humidity. researchgate.net The relationship between the degradation rate constant (k) and relative humidity highlights that as humidity increases, the rate of degradation also increases. researchgate.net Therefore, controlling water content and protecting the compound from environmental humidity are critical for maintaining its stability.

Thermal Degradation Characteristics and Mechanisms

Thermal stress is another critical factor that can compromise the stability of faropenem sodium hydrate. Elevated temperatures can provide the necessary activation energy to initiate and accelerate degradation reactions, leading to a loss of potency and the formation of potentially undesirable byproducts. Faropenem is known to be unstable under thermal stress conditions. researchgate.net

The thermal degradation of faropenem sodium has been investigated to determine its kinetic characteristics. In one study conducted at 60°C, the degradation was found to follow first-order kinetics. researchgate.net The chemical kinetic equation was determined to be:

Ln(C/C₀) = -0.0042t + 0.35

Where:

C is the concentration of faropenem at time t

C₀ is the initial concentration of faropenem

t is the time

Based on this first-order kinetic model, key parameters such as the reaction rate constant and half-life can be calculated to predict the compound's stability at specific temperatures.

| Time (hours) | Percentage of Faropenem Remaining (%) |

|---|

Identifying the byproducts of thermal degradation is crucial for understanding the complete degradation pathway. Through preparative High-Performance Liquid Chromatography (HPLC), the main thermal degradation impurity of faropenem sodium has been successfully isolated. Subsequent analysis using various spectroscopic techniques, including Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy, led to the structural identification of this major degradation product as 5-tetrahydrofuran-thiazole-4-sodium formate (B1220265) .

Long-Term Stability Profiles in Different Storage Conditions (e.g., Cryopreservation Requirements)

The inherent instability of this compound under hydrolytic and thermal stress necessitates carefully controlled long-term storage conditions to maintain its quality and potency. High temperatures and humidity are detrimental, causing significant degradation and polymerization. google.com

Standard storage recommendations often specify cryopreservation conditions. For instance, storage at -20°C in a desiccated environment is advised to minimize both thermal and hydrolytic degradation pathways. The entire purification process during manufacturing is often carried out at low temperatures to prevent degradation and improve yield.

While freezing is a common strategy for preserving β-lactam antibiotics, it may not be without challenges. Long-term frozen storage of β-lactams can still result in a significant decrease in concentration over time. Furthermore, studies on the related carbapenem (B1253116), meropenem (B701), have shown that while the drug is chemically stable in a frozen state, precipitation can occur upon thawing, making the solution impractical for use. This suggests that while cryopreservation is necessary for this compound, the formulation and thawing procedures must be carefully evaluated to ensure the drug remains stable and soluble upon reconstitution.

Analytical Methodologies for Monitoring Degradation Products

The assessment of the stability of this compound and the characterization of its degradation pathways necessitate the use of precise and reliable analytical methodologies. Stability-indicating analytical methods are crucial for separating and quantifying the intact drug from its potential degradation products, which may form under various stress conditions. A range of analytical techniques has been developed and validated for this purpose, with chromatographic and spectrophotometric methods being the most prominent.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) have emerged as the primary techniques for the stability analysis of this compound. These methods offer high resolution and sensitivity, enabling the effective separation of Faropenem from its impurities and degradation products.

One validated stability-indicating RP-HPLC method utilizes an Inertsil C18 column (150 mm x 4.6 mm, 5 µm particle size) with a mobile phase composed of a phosphate (B84403) buffer and methanol (B129727) mixture (55:45 v/v). ijpcbs.com Detection is typically carried out using a UV detector set at 316 nm. ijpcbs.com This method has been validated according to International Council for Harmonisation (ICH) guidelines and has demonstrated linearity over a concentration range of 80-600 µg/mL. ijpcbs.com

Another sensitive stability-indicating LC method employs a Wakosil C-18 AR column (250 mm x 4.6 mm I.D., 5 µm particle size) with an isocratic mobile phase of acetate (B1210297) buffer (pH 3.5) and methanol (65:35, v/v). researchgate.net The detection is performed at 305 nm, and the method has shown linearity in the range of 5–75 µg/mL. researchgate.net

To achieve faster analysis times, an ultra-fast, stability-indicating RP-UPLC method has been developed. rjptonline.org This method uses a C18 column with a mobile phase of 10mM ammonium (B1175870) formate buffer (pH 3.5) and acetonitrile (B52724) (65:35 v/v) at a flow rate of 0.25 mL/min, with detection at 313 nm. rjptonline.org This UPLC method is capable of resolving the drug peak from the peaks of degradation products formed under acidic, alkaline, oxidative, and photolytic stress conditions. rjptonline.org The retention time for Faropenem in this method is approximately 0.66 minutes. rjptonline.org

Liquid chromatography coupled with mass spectrometry (LC-MS) is another powerful tool for the analysis of Faropenem and its degradation products. An LC-MS/MS method has been developed for the quantification of Faropenem in human plasma and urine, which can be adapted for stability studies. researchgate.netnih.gov This method involves a C18 reversed-phase column with a mobile phase of 0.1% formic acid in methanol and is detected by electrospray ionization mass spectrometry. nih.gov

The table below summarizes the key parameters of various validated chromatographic methods used for the analysis of this compound and its degradation products.

| Method | Column | Mobile Phase | Flow Rate | Detection Wavelength | Linearity Range | LOD | LOQ |

|---|---|---|---|---|---|---|---|

| RP-HPLC ijpcbs.com | Inertsil C18 (150 x 4.6 mm, 5 µm) | Phosphate buffer:Methanol (55:45 v/v) | 1.0 mL/min | 316 nm | 80-600 µg/mL | 0.105 µg/mL | 0.320 µg/mL |

| RP-HPLC researchgate.net | Wakosil C-18 AR (250 x 4.6 mm, 5 µm) | Acetate buffer (pH 3.5):Methanol (65:35 v/v) | 1.0 mL/min | 305 nm | 5–75 µg/mL | - | - |

| RP-UPLC rjptonline.org | End version C18 | 10mM Ammonium formate buffer (pH 3.5):Acetonitrile (65:35 v/v) | 0.25 mL/min | 313 nm | 5–50 µg/mL | 213 ng/mL | 638 ng/mL |

| LC-MS/MS nih.gov | C18 reversed-phase | 0.1% formic acid-methanol (45:55, v/v) | - | MS/MS | 5-4000 ng/mL | 5 ng/mL | - |

In addition to chromatographic techniques, derivative spectrophotometry offers a simpler and more cost-effective method for the quantitative determination of Faropenem in the presence of its degradation products. nih.gov This method is based on the zero-crossing effect of the first-derivative spectra, which can eliminate the overlapping spectral interference from excipients and degradation products formed during hydrolysis, oxidation, photolysis, and thermolysis. nih.gov A developed derivative spectrophotometric method is linear over a concentration range of 2.5-300 µg/mL at a wavelength of 341 nm. nih.gov

The validation parameters for a derivative spectrophotometry method are presented in the table below.

| Method | Wavelength | Linearity Range | LOD | LOQ | Precision (RSD %) | Recovery (%) |

|---|---|---|---|---|---|---|

| First-Derivative Spectrophotometry nih.gov | 341 nm (measurement), 324 nm (zero-crossing) | 2.5-300 µg/mL | 0.16 µg/mL | 0.46 µg/mL | 0.68 - 2.13% | 97.9 - 101.3% |

The selection of an appropriate analytical methodology depends on the specific requirements of the stability study, including the need for separation of specific degradation products, sensitivity, and the availability of instrumentation. While HPLC and UPLC methods provide detailed separation profiles, derivative spectrophotometry can be a valuable tool for routine quality control and kinetic studies where a simpler, rapid analysis is sufficient. nih.gov

Analytical Methodologies for Faropenem Sodium Hydrate Research

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone technique for the analysis of Faropenem (B194159), offering high resolution, sensitivity, and specificity. Its application ranges from routine quality control to the analysis of the compound in complex biological matrices.

The development of a robust HPLC method is a critical first step for reliable quantification. This process involves the systematic optimization of chromatographic conditions to achieve a desirable separation and detection of the analyte. For Faropenem, the reverse-phase mode of HPLC is commonly selected due to the compound's solubility and chemical nature. ijpcbs.com

Method development typically involves screening various stationary phases, with C18 columns being frequently employed. ijpcbs.comijprajournal.com The mobile phase composition is optimized by testing different solvents and buffer systems to achieve sharp peaks and good separation from any interfering substances. ijpcbs.com A common approach involves using a mixture of a phosphate (B84403) buffer and an organic solvent like methanol (B129727), with the pH adjusted using orthophosphoric acid. ijpcbs.comijprajournal.com

Validation is performed according to International Conference on Harmonization (ICH) guidelines to ensure the method is suitable for its intended purpose. ijpcbs.comnih.gov Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). ijprajournal.comrjptonline.org For instance, a validated method demonstrated linearity for Faropenem in the concentration range of 80-600 μg/mL. ijpcbs.comijpcbs.com

Table 1: Example of Chromatographic Conditions for a Validated HPLC Method

| Parameter | Condition |

|---|---|

| Column | Inertsil C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate buffer : Methanol (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 316 nm |

| Injection Volume | 10 µL |

| Linearity Range | 80-600 μg/mL |

This table presents a summary of conditions from a developed and validated RP-HPLC method for Faropenem analysis. ijpcbs.comijpcbs.com

Reversed-Phase HPLC (RP-HPLC) is the predominant technique for the assay and purity evaluation of Faropenem in bulk drug and pharmaceutical formulations. ijpcbs.com These methods are designed to be simple, sensitive, specific, and precise, making them suitable for routine quality control. ijpcbs.comijpcbs.com

In a typical RP-HPLC assay, a C18 column is used for separation. ijpcbs.comrjptonline.org The selection of the mobile phase is critical; a mixture of methanol and water (70:30 v/v) with pH adjusted to 3 with orthophosphoric acid has been shown to provide a satisfactory, single, well-separated peak for Faropenem. ijprajournal.com Detection is commonly carried out using a UV detector set at a specific wavelength, such as 309 nm or 316 nm, where the drug exhibits significant absorbance. ijpcbs.comijprajournal.com

The method's performance is confirmed through system suitability tests, which evaluate parameters like the number of theoretical plates and peak tailing. ijpcbs.com The results of these assays are used to determine the content of Faropenem in tablets and to ensure it meets the required specifications. ijpcbs.com Stability-indicating methods are also developed using RP-HPLC to separate Faropenem from its degradation products formed under various stress conditions like hydrolysis, oxidation, and photolysis. researchgate.net

Table 2: System Suitability Parameters for Faropenem RP-HPLC Method

| Parameter | Acceptance Criteria | Observed Value |

|---|---|---|

| Tailing Factor | < 2 | 1.15 |

| Theoretical Plates | > 2000 | 4567 |

| Retention Time | - | 7.47 min |

This table shows typical system suitability results from an RP-HPLC method, ensuring the chromatographic system is adequate for the analysis. ijprajournal.com

Analyzing Faropenem in complex biological matrices like human plasma and urine requires a more sophisticated approach to remove interferences and pre-concentrate the analyte. An automated system using on-line solid-phase extraction (SPE) coupled with HPLC-UV detection has been developed for this purpose. researchgate.netresearchgate.net This technique enhances the sensitivity and throughput of the analysis. researchgate.net

The process involves injecting a pretreated plasma or urine sample onto a trap column (e.g., Lichrospher C18) where Faropenem is retained while other matrix components are washed away. researchgate.net A switching valve then directs the mobile phase through the trap column, eluting the trapped Faropenem onto an analytical reversed-phase column for separation and subsequent UV detection. researchgate.netresearchgate.net

This on-line SPE-HPLC-UV method has been validated and shown to have good performance in terms of specificity, linearity, and precision. researchgate.net Calibration curves have demonstrated good linearity (r > 0.99) in the ranges of 0.02-5 µg/mL in plasma and 0.05-10 µg/mL in urine. researchgate.net The complete cycle, including preconcentration, purification, and separation, can be as short as 5 minutes, making it highly efficient for pharmacokinetic studies. researchgate.net

Spectrophotometric Analytical Approaches

Spectrophotometric methods offer a simpler and more economical alternative to HPLC for certain applications. These techniques are based on the principle that the drug absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.

UV spectrophotometry is a straightforward and rapid method used for the quantification of Faropenem in bulk and pharmaceutical dosage forms. ijprajournal.comsemanticscholar.org The first step in developing a UV spectrophotometric method is the selection of an appropriate solvent in which the drug is soluble and stable. ijprajournal.com Analytical grade methanol is a commonly used solvent for Faropenem. ijprajournal.com

A solution of Faropenem is scanned across a wavelength range of 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). ijprajournal.com For Faropenem, λmax has been identified at wavelengths such as 307 nm and 309 nm. ijprajournal.comsemanticscholar.org Quantification is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. ijprajournal.com The method has been shown to have good linearity in ranges such as 2.0–40 µg/mL. semanticscholar.org This technique is particularly useful for dissolution studies of Faropenem tablets. semanticscholar.org

Another visible spectrophotometric method involves the reaction of Faropenem with Folin-Ciocalteu (F-C) reagent in an alkaline medium (sodium carbonate) to form a blue-colored chromogen. rjptonline.org This colored species has a maximum absorbance at 745 nm and obeys Beer's law in the concentration range of 50-300 mcg/mL. rjptonline.org

Table 3: Validation Parameters for a UV Spectrophotometric Method

| Parameter | Result |

|---|---|

| λmax | 307 nm |

| Linearity Range | 2.0 - 40 µg/mL |

| Correlation Coefficient (r) | 0.9999 |

| Average Recovery | 99.19% |

| RSD (%) | 0.29% |

This table summarizes the performance characteristics of a validated UV spectrophotometric method for the determination of Faropenem. semanticscholar.org

While standard UV-Vis spectrophotometry is useful for quantification, it often lacks the specificity to resolve overlapping spectra from a mixture of compounds, such as a drug and its degradation products. Derivative spectrophotometry can overcome this limitation by calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. This mathematical transformation can resolve overlapping peaks, allowing for the determination of an analyte in the presence of interferences.

For Faropenem, derivative UV spectroscopy has been utilized to investigate the changes in its spectral properties during solid-state stability studies. researchgate.net This technique aids in the kinetic and thermodynamic analysis of the degradation of Faropenem, providing insights into its stability profile. researchgate.net By examining the derivative spectra, it is possible to identify and sometimes quantify degradation products, even when their zero-order spectra are masked by the parent drug. researchgate.net

Advanced Spectroscopic Characterization Techniques

The definitive characterization and structural elucidation of complex pharmaceutical molecules like Faropenem sodium hydrate (B1144303) rely on a suite of advanced analytical methodologies. Spectroscopic techniques are central to this process, providing detailed information on the molecular structure, functional groups, and molecular weight. These methods are indispensable for confirming the identity, purity, and stability of the active pharmaceutical ingredient.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous confirmation of molecular structures in organic chemistry. By mapping the chemical environments of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms, NMR provides a detailed blueprint of the atomic connectivity and stereochemistry of Faropenem sodium hydrate.

In ¹H-NMR, the chemical shift (δ) of each proton is indicative of its electronic environment. For Faropenem, distinct signals are expected for the protons on the β-lactam core, the 1-hydroxyethyl side chain, and the tetrahydrofuranyl moiety. The integration of these signals corresponds to the number of protons in a given environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of adjacent protons, thus establishing the connectivity of the molecular framework.

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in ¹³C-NMR are highly sensitive to the nature of the carbon atom (e.g., carbonyl, olefinic, aliphatic) and its immediate neighbors. This technique is particularly useful for identifying the carbonyl carbons of the β-lactam ring and the carboxylate group, which appear in characteristic downfield regions of the spectrum. Together, ¹H and ¹³C-NMR data allow for a complete assignment of the molecule's structure, confirming its identity and stereochemical integrity.

Table 1: Predicted ¹H-NMR Spectral Data for Faropenem The following table is based on typical chemical shift values for protons in similar chemical environments within penem (B1263517) and carbapenem (B1253116) antibiotics, as specific experimental data for this compound is not widely published.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-5 (β-lactam ring) | 3.5 - 4.0 | Doublet of doublets (dd) |

| H-6 (β-lactam ring) | 4.0 - 4.5 | Doublet of doublets (dd) |

| CH-OH (hydroxyethyl) | 4.1 - 4.3 | Multiplet (m) |

| CH₃ (hydroxyethyl) | 1.2 - 1.4 | Doublet (d) |

| H-2' (tetrahydrofuran) | 5.0 - 5.5 | Triplet (t) |

Table 2: Predicted ¹³C-NMR Spectral Data for Faropenem The following table is based on typical chemical shift values for carbons in similar chemical environments within related β-lactam structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (β-lactam) | 170 - 178 |

| C=O (carboxylate) | 160 - 168 |

| C-2 / C-3 (olefinic) | 120 - 150 |

| C-5 / C-6 (β-lactam ring) | 55 - 70 |

| C (hydroxyethyl) | 65 - 75 |

| CH₃ (hydroxyethyl) | 20 - 25 |

| C-2' (tetrahydrofuran) | 75 - 85 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that serves as a molecular "fingerprint."

For this compound, the IR spectrum provides clear evidence for its key structural features. The most diagnostically significant absorption is the high-frequency stretching vibration of the carbonyl group (C=O) within the strained four-membered β-lactam ring, which typically appears in the range of 1750-1780 cm⁻¹. This is a hallmark of penem and penicillin-type structures. Other important absorptions include the strong, broad band for the hydroxyl (-OH) group of the hydroxyethyl (B10761427) side chain and the water of hydration, typically found around 3200-3600 cm⁻¹. The asymmetric stretching of the carboxylate anion (COO⁻) is also prominent, usually appearing near 1600 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Alcohol and Water) | 3200 - 3600 | Stretching, broad |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (β-Lactam Carbonyl) | 1750 - 1780 | Stretching |

| C=O (Carboxylate) | 1580 - 1620 | Asymmetric Stretching |

| C=C (Olefinic) | 1600 - 1650 | Stretching |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.

For this compound, soft ionization techniques such as electrospray ionization (ESI) are typically employed. ESI-MS analysis of Faropenem sodium (anhydrous formula C₁₂H₁₄NNaO₅S) would be expected to show a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z consistent with the mass of Faropenem (285.0671 Da) plus a proton, and/or the sodium salt itself [M+Na]⁺ at an m/z of 307.0490 Da. nih.govnih.govnih.govdrugbank.com